Prop-2-en-1-yl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an oxazole ring, a thiazole ring, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of an α,β-unsaturated ketone with hydrazine hydrate in an acetic acid medium . The thiazole ring is often synthesized via a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Chalcones: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
PROP-2-EN-1-YL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of an oxazole and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19N3O5S/c1-4-10-27-19(25)17-12(3)21-20(29-17)22-18(24)15-11-16(28-23-15)13-6-8-14(9-7-13)26-5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,21,22,24) |
InChI Key |
OESZSARGWBKHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC=C)C |
Origin of Product |
United States |
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